molecular formula C19H25ClN2O3 B5481789 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid

2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid

Cat. No. B5481789
M. Wt: 364.9 g/mol
InChI Key: BBIVYBWGMMORSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, also known as CPP-109, is a synthetic compound that belongs to the class of molecules called N-substituted glycines. This molecule has been extensively studied for its potential application in the treatment of addiction, specifically for the treatment of cocaine addiction.

Mechanism of Action

2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid is a potent and selective inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDACs by 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid leads to changes in gene expression that may be involved in the reduction of cocaine-seeking behavior.
Biochemical and Physiological Effects:
In addition to its effects on cocaine-seeking behavior, 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to have other effects on the brain. For example, 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the prefrontal cortex. BDNF is a protein that is involved in the growth and survival of neurons. Additionally, 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to increase the expression of the glutamate transporter, EAAT2, in the prefrontal cortex. EAAT2 is a protein that is involved in the uptake of the neurotransmitter, glutamate.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid is its high selectivity for HDACs. This selectivity may reduce the risk of off-target effects. Additionally, 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to have a long half-life, which may make it suitable for once-daily dosing. However, one limitation of 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid. One direction is the investigation of the effects of 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid on other forms of addiction, such as opioid addiction. Additionally, the development of more soluble forms of 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid may expand its use in experimental settings. Finally, the investigation of the long-term effects of 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid on gene expression and neuronal function may provide further insight into its potential therapeutic effects.

Synthesis Methods

The synthesis of 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid involves the reaction of 3-chlorobenzylamine with cyclohexanone to form 3-chlorobenzylcyclohexanone. This intermediate is then treated with piperazine and triethylamine to form 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid. The purity of 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid is typically determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential application in the treatment of addiction, specifically for the treatment of cocaine addiction. In preclinical studies, 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to reduce cocaine self-administration in rats and monkeys. Additionally, 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to reduce the reinstatement of cocaine-seeking behavior in rats. These findings suggest that 2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid may be a promising treatment for cocaine addiction.

properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3/c20-15-5-3-4-14(12-15)13-21-8-10-22(11-9-21)18(23)16-6-1-2-7-17(16)19(24)25/h3-5,12,16-17H,1-2,6-11,13H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIVYBWGMMORSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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